molecular formula C16H11Cl2N3O2S B609697 O-304

O-304

Cat. No.: B609697
M. Wt: 380.2 g/mol
InChI Key: WEDWLYRQKUTOAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-304 is a first-in-class, orally available pan-activator of AMP-activated protein kinase (AMPK). It is known for its ability to increase AMPK activity by suppressing the dephosphorylation of phosphorylated AMPK (pAMPK). This compound has shown potential in treating type 2 diabetes and associated cardiovascular complications .

Mechanism of Action

Target of Action

O-304, also known as 4-chloro-N-[2-[(4-chlorophenyl)methyl]-3-oxo-1,2,4-thiadiazol-5-yl]benzamide, primarily targets the AMP-activated protein kinase (AMPK) . AMPK is a master regulator of energy balance at both the cellular and whole organism level .

Mode of Action

This compound acts as a pan-AMPK activator . It increases AMPK activity by suppressing the dephosphorylation of pAMPK . , indicating that this compound can enhance AMPK activity without causing an energy deficit in the cell.

Biochemical Pathways

The activation of AMPK by this compound influences several biochemical pathways. When activated by energy shortage, AMPK restores energy balance by suppressing anabolic processes and increasing glucose and lipid metabolism . This leads to enhanced delivery of nutrients to target tissues .

Result of Action

The activation of AMPK by this compound has several molecular and cellular effects. In preclinical models, this compound exhibits beneficial metabolic, micro-vascular, and cardiac effects, reduces obesity and inflammation, promotes autophagy, and mitigates postoperative and low back pain . Moreover, the beneficial metabolic, micro- and macro-circulatory effects observed in animals successfully translated into findings in humans .

Action Environment

The efficacy of this compound can be influenced by environmental factors such as diet and age. For instance, in aged mice, this compound improves cardiac function and exercise capacity, while preventing and reversing age-associated hyperinsulinemia and insulin resistance . This suggests that this compound could have a similar therapeutic potential in aged humans and improve quality of life .

Preparation Methods

The synthetic routes and reaction conditions for O-304 are not extensively detailed in publicly available sources. it is known that this compound is synthesized and made available in various forms, including solutions in dimethyl sulfoxide (DMSO) and as a solid compound . Industrial production methods likely involve standard organic synthesis techniques, but specific details are proprietary to the manufacturers.

Chemical Reactions Analysis

O-304 primarily functions as an activator of AMPK, and its chemical reactions are centered around this activity. It increases levels of phosphorylated AMPK without reducing cellular ATP. The compound suppresses the dephosphorylation of AMPKα, AMPKβ, and AMPKγ trimers at threonine 172 (T172) mediated by protein phosphatase 2C (PP2C) without inhibiting PP2C activity . The major products formed from these reactions are the activated forms of AMPK subunits.

Scientific Research Applications

O-304 has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the activation of AMPK and its downstream effects.

    Biology: Investigated for its role in metabolic regulation, particularly in the context of obesity and insulin resistance.

    Medicine: Explored as a potential therapeutic agent for type 2 diabetes, cardiovascular diseases, and age-associated conditions. .

    Industry: Utilized in the development of new drugs targeting metabolic and cardiovascular disorders.

Comparison with Similar Compounds

O-304 is unique in its non-allosteric activation of AMPK. Similar compounds include:

This compound stands out due to its oral availability and broad activation of AMPK, making it a promising candidate for therapeutic applications in metabolic and cardiovascular diseases.

Properties

IUPAC Name

4-chloro-N-[2-[(4-chlorophenyl)methyl]-3-oxo-1,2,4-thiadiazol-5-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O2S/c17-12-5-1-10(2-6-12)9-21-16(23)20-15(24-21)19-14(22)11-3-7-13(18)8-4-11/h1-8H,9H2,(H,19,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDWLYRQKUTOAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)N=C(S2)NC(=O)C3=CC=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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